molecular formula C18H31NO3 B589388 O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride CAS No. 1329613-85-5

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride

Cat. No.: B589388
CAS No.: 1329613-85-5
M. Wt: 309.45
InChI Key: MKCUROGLDRTSBT-UHFFFAOYSA-N
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Description

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is a synthetic compound derived from Betaxolol, a selective beta-1 adrenergic receptor blocker. Betaxolol is primarily used in the treatment of hypertension and glaucoma. The modification of Betaxolol to form this compound aims to enhance its pharmacological properties and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride involves multiple steps:

    Starting Material: Betaxolol is used as the starting material.

    Cyclopropylmethylation: The hydroxyl group of Betaxolol is protected, and the compound undergoes cyclopropylmethylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Butylation: The protected intermediate is then subjected to butylation using butyl bromide under basic conditions.

    Deprotection: The protecting group is removed to yield O-Des(cyclopropylmethyl)-O-butyl Betaxolol.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl and butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and to develop new beta-blockers.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Explored for its potential in treating cardiovascular diseases and ocular conditions.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Betaxolol: The parent compound, a selective beta-1 adrenergic receptor blocker.

    Atenolol: Another selective beta-1 blocker used for hypertension.

    Metoprolol: A selective beta-1 blocker with similar therapeutic uses.

Uniqueness

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is unique due to its structural modifications, which enhance its pharmacokinetic properties and therapeutic efficacy. The cyclopropylmethyl and butyl groups improve its receptor binding affinity and metabolic stability compared to Betaxolol and other similar compounds.

Properties

IUPAC Name

1-[4-(2-butoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3/c1-4-5-11-21-12-10-16-6-8-18(9-7-16)22-14-17(20)13-19-15(2)3/h6-9,15,17,19-20H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCUROGLDRTSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329613-85-5
Record name 1-(4-(2-Butoxyethyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(2-BUTOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R44AXK66UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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